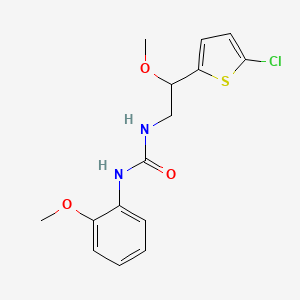![molecular formula C14H14ClN3O4S B2559228 methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate CAS No. 1795507-02-6](/img/structure/B2559228.png)
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of matrix metalloproteinases, which play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate have been studied in detail. It has been found to have anti-inflammatory properties, as it inhibits the activity of matrix metalloproteinases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate in lab experiments include its antimicrobial and anti-inflammatory properties, as well as its potential use in cancer treatment. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For the study of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate include further research into its potential applications in the development of new antibiotics and cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate may lead to the development of new and more effective compounds.
Méthodes De Synthèse
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with 3-aminophenylcarbamate in the presence of a base. The resulting intermediate product is then treated with methylamine to obtain the final product, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate.
Applications De Recherche Scientifique
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
methyl N-[3-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-9-6-12(8-16-13(9)15)23(20,21)18-11-5-3-4-10(7-11)17-14(19)22-2/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVISQBVYHRXYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)


![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)



![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)
![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)
![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)
![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)